molecular formula CeH4O16S4 B15250216 cerium(4+);sulfuric acid;disulfate

cerium(4+);sulfuric acid;disulfate

Cat. No.: B15250216
M. Wt: 528.4 g/mol
InChI Key: NEUDZVXEVGJKSB-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Cerium(IV) Species in Modern Chemical Science

Cerium, the most abundant of the rare-earth elements, is distinguished by its ability to readily cycle between the +3 and +4 oxidation states. wikipedia.orgnih.govwikipedia.org This accessibility of a stable +4 state, unique among the lanthanides in aqueous chemistry, is fundamental to the significance of cerium(IV) species in modern chemical science. nih.govwikipedia.orgbritannica.com The Ce(IV) ion is a powerful oxidizing agent, a property that is harnessed across numerous applications in both analytical and synthetic chemistry. scribd.comwikipedia.org

In the realm of analytical chemistry, cerium(IV) sulfate (B86663) is a cornerstone of a titrimetric method known as cerimetry. wikipedia.orgpharmacyinfoline.com In these redox titrations, the vibrant yellow-orange color of the cerium(IV) ion fades to the colorless cerium(III) ion upon reaction, providing a clear endpoint. wikipedia.orgsihaulichemicals.comtaylorandfrancis.com Ceric sulfate solutions are valued for their high stability, especially in acidic media, and can be used under conditions where other common oxidants like potassium permanganate (B83412) are unsuitable. scribd.comexaxol.comriccachemical.com

The strong oxidizing potential of Ce(IV) is also exploited extensively in organic synthesis. researchgate.net Reagents such as cerium(IV) sulfate and the related ceric ammonium (B1175870) nitrate (B79036) (CAN) are versatile tools for a multitude of chemical transformations. nih.govacs.orgacs.org These reactions are often dominated by radical and radical cation chemistry, initiated by a one-electron transfer from the organic molecule to the Ce(IV) center. nih.govacs.org This enables a wide range of reactions, including the oxidation of secondary alcohols to ketones and the formation of carbon-carbon and carbon-heteroatom bonds. sihaulichemicals.comacs.org

Furthermore, cerium(IV) compounds, including the sulfate and the oxide (ceria), are pivotal in catalysis. wikipedia.orgbritannica.com Cerium(IV) sulfate has been demonstrated as an efficient and reusable heterogeneous catalyst for various organic reactions, including the synthesis of complex heterocyclic molecules. researchgate.netcjcatal.comresearchgate.net The catalytic activity often stems from the compound's Lewis acidic nature and its redox capabilities. researchgate.net In materials science, the unique electronic and optical properties of cerium compounds are utilized in applications ranging from glass polishing to the manufacturing of advanced electronic components and fuel cells. wikipedia.orgbritannica.comresearchgate.netresearchintelo.com

Historical Development of Research on Cerium(IV) Sulfate-Containing Systems

The journey of cerium research began in 1803 when it was discovered as an oxide, later named "ceria," by Jöns Jacob Berzelius and Wilhelm Hisinger in Sweden, and independently by Martin Heinrich Klaproth in Germany. wikipedia.orgnih.govrsc.org The element was named by Berzelius after the asteroid Ceres, which had been discovered just two years prior. wikipedia.orgnih.gov For many years, chemists were challenged by the remarkable chemical similarity of the rare-earth elements, making their separation a difficult task. rsc.org

A significant advancement in the application of cerium(IV) compounds came with the work of N.H. Furman, who in 1928 published foundational studies on the use of ceric sulfate in volumetric analysis. acs.orgacs.org This established cerimetry as a robust analytical technique. The historical method for producing cerium(IV) sulfate involved the direct chemical reaction of finely calcined cerium(IV) oxide with concentrated sulfuric acid. wikipedia.orgyoutube.com

The development of research was initially hampered by the strong oxidizing nature of Ce(IV) and its tendency to hydrolyze and precipitate out of solution, which complicated the study of its coordination chemistry. riccachemical.comresearchgate.netresearchgate.net However, the use of stabilizing ligands and non-aqueous solvents has opened the door to a more systematic investigation of cerium(IV) complexes, leading to a deeper understanding of their structure and reactivity. researchgate.net

Table 1: Key Milestones in Cerium Research

Year Milestone Key Contributor(s) Significance
1803 Discovery of Cerium (as ceria) J.J. Berzelius, W. Hisinger, M. Klaproth Identification of a new rare-earth element. wikipedia.orgnih.govbritannica.com
1875 First isolation of metallic cerium William Francis Hillebrand Enabled the study of the elemental metal's properties. wikipedia.org
1928 Development of Cerimetry N. H. Furman Established cerium(IV) sulfate as a standard reagent for redox titrations in analytical chemistry. acs.orgacs.org
2004 Advances in CAN-mediated synthesis V. Nair, et al. Showcased ceric ammonium nitrate as a versatile reagent for novel carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govacs.org
2022 Elucidation of Ce(IV) structure in H₂SO₄ JACS Au Publication Revealed the dominant Ce(IV) species in sulfuric acid to be [CeIV(H₂O)₆(HSO₄)₃]⁺ through advanced analytical and computational methods. acs.orgnih.gov

Scope and Academic Relevance of Cerium(IV) Sulfate Research

The academic relevance of cerium(IV) sulfate and related systems remains high, with research spanning fundamental coordination chemistry, catalysis, and materials science. Despite widespread applications, the coordination and organometallic chemistry of cerium(IV) was not well-explored historically due to its high oxidizing power. researchgate.net Contemporary research focuses on synthesizing and stabilizing novel cerium(IV) complexes with various ligands to systematically investigate their reaction chemistry and bonding properties. researchgate.netchinesechemsoc.org

A significant area of current academic inquiry involves the precise structural characterization of cerium species in solution. Recent groundbreaking studies have utilized a combination of experimental techniques and density functional theory (DFT) calculations to unveil the coordination environment of cerium ions in sulfuric acid. acs.orgnih.gov This research has demonstrated that while the cerium(III) ion exists as a simple hydrated aqua-ion, [CeIII(H₂O)₉]³⁺, the cerium(IV) ion preferentially complexes with three bisulfate anions to form the species [CeIV(H₂O)₆(HSO₄)₃]⁺. acs.orgnih.gov Understanding these fundamental structures is crucial for explaining and predicting the electrochemical behavior of the Ce(III)/Ce(IV) redox couple, which is vital for applications such as redox flow batteries. acs.org

In the field of catalysis, research continues to explore cerium(IV) sulfate as an inexpensive, efficient, and reusable heterogeneous catalyst. researchgate.netresearchgate.net Studies have highlighted its effectiveness in promoting multi-component reactions under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netcjcatal.comresearchgate.net The ability to recover and reuse the catalyst without a significant loss of activity is a key advantage. researchgate.netresearchgate.net The ongoing exploration of cerium's catalytic properties, particularly the interplay between its Lewis acidity and redox activity, continues to drive innovation in synthetic chemistry. researchgate.netmit.edu

Table 2: Properties of Cerium(IV) Sulfate

Property Data
Chemical Formula Ce(SO₄)₂ (anhydrous)
Other Names Ceric sulfate, Cerium disulfate scbt.com
Molar Mass 332.24 g/mol (anhydrous), 404.304 g/mol (tetrahydrate) wikipedia.org
Appearance Yellow to yellow-orange solid/crystals wikipedia.org
Hydrated Forms Ce(SO₄)₂·xH₂O, where x can be 4, 8, or 12 wikipedia.org
Solubility in Water Moderately soluble; hydrolyzes in large amounts of water. 9.84 g/100 mL (20 °C) wikipedia.org
Solubility Soluble in dilute sulfuric acid; insoluble in glacial acetic acid and pure ethanol (B145695) wikipedia.org
Crystal Structure Orthorhombic wikipedia.org
Decomposition Decomposes at 350 °C wikipedia.org

Properties

Molecular Formula

CeH4O16S4

Molecular Weight

528.4 g/mol

IUPAC Name

cerium(4+);sulfuric acid;disulfate

InChI

InChI=1S/Ce.4H2O4S/c;4*1-5(2,3)4/h;4*(H2,1,2,3,4)/q+4;;;;/p-4

InChI Key

NEUDZVXEVGJKSB-UHFFFAOYSA-J

Canonical SMILES

OS(=O)(=O)O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4]

Origin of Product

United States

Synthetic Methodologies and Preparation of Cerium Iv Sulfate Materials

Solution-Phase Synthesis Routes for Cerium(IV) Sulfate (B86663) and its Adducts

Solution-phase methods are widely employed for the synthesis of cerium(IV) sulfate due to the homogeneity of the reaction medium, which allows for good control over stoichiometry and reaction conditions. These routes typically involve the dissolution of a cerium precursor in an acidic medium, followed by precipitation or oxidative conversion.

Precipitation is a common and effective method for isolating cerium(IV) sulfate from a solution. This process typically involves the reaction of a cerium compound with sulfuric acid, leading to the formation and subsequent precipitation of cerium(IV) sulfate.

Key research findings indicate that increasing the sulfuric acid concentration and the reaction temperature accelerates the dissolution rate. jst.go.jp Conversely, larger particle sizes of the initial cerium(IV) oxide decrease the rate of dissolution. jst.go.jp The yield of precipitated cerium(IV) sulfate at equilibrium is enhanced by higher sulfuric acid concentrations and a greater initial amount of cerium(IV) oxide relative to the sulfuric acid solution. jst.go.jp The kinetics of this process can be described by a shrinking core model, with an activation energy for dissolution calculated at 123 kJ/mol. jst.go.jp

Homogeneous precipitation is another technique used, for instance, in the preparation of reactive cerium(IV) oxide powders where a cerium(III) salt is aged in the presence of hexamethylenetetramine (HMT). umich.edu This method allows for the formation of uniform particles. Additionally, the precipitation of double salts, such as sodium cerium sulfate (NaCe(SO₄)₂·H₂O), can be achieved by introducing another salt, like sodium sulfate, into the sulfuric acid solution containing cerium oxide. researchgate.net

Table 1: Influence of Reaction Parameters on Cerium(IV) Sulfate Precipitation from Cerium(IV) Oxide

Parameter Effect on Dissolution Rate Effect on Precipitate Yield Reference
Sulfuric Acid Concentration Increases rate Increases yield jst.go.jp
Reaction Temperature Increases rate No significant effect jst.go.jp
Initial CeO₂ Amount (C/S) No significant effect Increases yield jst.go.jp
Particle Size Decreases rate No significant effect jst.go.jp

Oxidative methods begin with a more common and less expensive cerium(III) precursor, which is then oxidized to cerium(IV) in solution. This approach is advantageous as it leverages the stable Ce³⁺/Ce⁴⁺ redox couple. sciencemadness.org

A significant industrial method for producing ceric sulfate solutions is through electrolysis. google.com This process involves electrolyzing a saturated solution of cerous sulfate (cerium(III) sulfate) in the presence of dilute sulfuric acid. google.com High anodic and cathodic current densities, combined with vigorous agitation, facilitate the efficient conversion of Ce³⁺ to Ce⁴⁺. google.com This electrochemical process can produce concentrated ceric sulfate solutions, which are valuable as oxidants in various chemical syntheses. google.com

Chemical oxidation is another viable route. Strong oxidizing agents can be used to convert cerium(III) to cerium(IV). For example, cerium(III) compounds can be oxidized by agents like potassium permanganate (B83412) or persulfates. chembk.comsciencemadness.org The resulting cerium(IV) is in a solution from which cerium(IV) sulfate can be crystallized. The Belousov–Zhabotinsky reaction provides a classic example of the oscillation between cerium(III) and cerium(IV) oxidation states, demonstrating the facility of this redox transformation. wikipedia.org

Table 2: Electrolytic Preparation of Ceric Sulfate Solution

Parameter Range/Condition Purpose Reference
Starting Material Saturated Cerous Sulfate Solution/Suspension Source of Cerium google.com
Anodic Current Density 100 to 400 mamp/cm² Drives Oxidation (Ce³⁺ → Ce⁴⁺) google.com
Cathodic Current Density 1000 to 4,500 mamp/cm² High density at cathode google.com
Medium Dilute Sulfuric Acid Electrolyte google.com
Agitation Vigorous Enhance mass transport google.com

Solid-State Preparation of Cerium(IV) Sulfate Compounds

Solid-state methods typically involve high-temperature reactions between solid reactants or the thermal treatment of precursor compounds. These strategies are often used for producing anhydrous forms of cerium(IV) sulfate and for synthesizing ceramic or nanomaterial derivatives.

A historical and direct method for preparing cerium(IV) sulfate involves the reaction of finely calcined cerium(IV) oxide (ceria) with concentrated sulfuric acid at elevated temperatures. sciencemadness.orgwikipedia.org The mixture is heated vigorously, often to the boiling point of the acid, causing a direct conversion of the oxide to the sulfate. sciencemadness.orgsciencemadness.orgyoutube.com The reaction progress is often indicated by a color change from pale yellow to a dense orange or brick-red paste. sciencemadness.org The resulting product can then be washed with solvents like glacial acetic acid or ethanol (B145695) to remove excess acid and facilitate filtration. sciencemadness.orgsciencemadness.org

Thermal decomposition studies of cerium(IV) sulfate itself reveal its behavior at high temperatures. When heated, hydrated cerium(IV) sulfate first loses its water of hydration. wikipedia.org Further heating leads to decomposition; for instance, between 440 and 610°C, cerium(IV) sulfate can decompose into cerium(III) sulfate. researchgate.net At even higher temperatures (700°C - 920°C), the sulfate group decomposes, ultimately yielding cerium oxide (CeO₂). researchgate.netosti.gov

Calcination is a critical step in many synthesis routes, particularly those starting from precipitated precursors. For example, cerium hydroxides or basic sulfates obtained from solution precipitation are calcined at specific temperatures to yield the desired cerium compound, whether it be the oxide or a specific sulfate phase. umich.edugoogle.com

Hydrothermal and solvothermal syntheses are powerful techniques for producing crystalline nanomaterials. These methods are carried out in sealed vessels (autoclaves) where solvents are heated above their normal boiling points, creating high pressure. youtube.comyoutube.com While these techniques are most prominently used to synthesize cerium(IV) oxide nanoparticles, cerium(IV) sulfate often serves as a key precursor. capes.gov.brscielo.br

In a typical hydrothermal synthesis of CeO₂ from a cerium(IV) salt like ceric sulfate, the precursor is subjected to treatment at temperatures between 120°C and 200°C. capes.gov.br This process can yield very fine CeO₂ nanoparticles. capes.gov.br The key advantage of these methods is the ability to control the size, shape, and crystallinity of the resulting nanoparticles by carefully adjusting parameters such as temperature, reaction time, solvent type, and precursor concentration. youtube.comnih.gov

Solvothermal synthesis is similar to the hydrothermal method but uses non-aqueous solvents. scielo.brscielo.br The choice of solvent, such as ethylene (B1197577) glycol or 1,4-butanediol, can significantly influence the morphology and properties of the final nanomaterial due to differences in viscosity and coordinating ability. nih.gov For example, using a mixture of water and ethanol as the solvent can produce spherical cerium oxide nanoparticles. nih.gov

Table 3: Synthesis of Cerium Oxide Nanoparticles from Cerium Precursors

Synthesis Method Precursor Example Key Parameters Typical Product/Morphology Reference
Hydrothermal Cerium(IV) Sulfate Temperature (120-200°C), Time (5-40 h) Fine CeO₂ nanoparticles (~30 Å) capes.gov.br
Solvothermal Ceric Ammonium (B1175870) Nitrate (B79036) Solvent (e.g., 1,4-butanediol), Temperature Ultra-small CeO₂ nanoparticles (5-10 nm) nih.gov
Microwave-Assisted Solvothermal Ammonium Ce(IV) Nitrate Microwave irradiation, pH, Annealing (800°C) Spherical CeO₂ nanoparticles (~20 nm) scielo.brscielo.br

Controlled Morphogenesis and Structural Engineering of Cerium(IV) Sulfate-Derived Materials

The functional properties of materials derived from cerium(IV) sulfate are often dictated by their morphology, crystal structure, and particle size. Consequently, significant research has focused on the controlled synthesis, or morphogenesis, of these materials, particularly cerium oxide nanostructures.

Hydrothermal and solvothermal methods are at the forefront of structural engineering for these materials. By systematically varying the reaction conditions, researchers can direct the growth of CeO₂ into specific shapes such as nanocubes, nanorods, and nano-octahedrals. nih.gov The solvent plays a crucial role; for example, water as a solvent under solvothermal conditions can produce plate-shaped nanoparticles, whereas water/ethanol mixtures yield smaller, spherical particles. nih.gov

The use of capping agents or surfactants during precipitation or sol-gel synthesis is another effective strategy for controlling particle growth. nih.gov These molecules adsorb onto the surface of the forming nanoparticles, preventing agglomeration and influencing the final morphology. nih.govnih.gov For instance, ethylenediamine (B42938) has been used as a surface capping agent to produce ultra-small, water-soluble cerium oxide nanoparticles. nih.gov Through these advanced synthetic strategies, it is possible to engineer cerium-based materials with tailored structures for specific applications.

Coordination Chemistry and Solution Phase Speciation of Cerium Iv in Sulfate Media

Thermodynamic Analysis of Cerium(IV)-Sulfate Complex Formation

The stability and formation of cerium(IV)-sulfate complexes are governed by a set of thermodynamic equilibria that are highly sensitive to the composition of the solution.

Determination of Stability and Formation Constants

The interaction between the cerium(IV) ion and sulfate (B86663) ligands is a stepwise process, forming a series of complexes. Spectrophotometric analyses have shown that as the sulfate concentration increases, Ce(IV) sequentially forms [CeSO₄]²⁺, [Ce(SO₄)₂], and [Ce(SO₄)₃]²⁻. researchgate.net The formation of these complexes is fundamental to the stabilization of the +4 oxidation state of cerium in sulfuric acid, a stark contrast to its behavior in non-complexing acids like perchloric acid. researchgate.net

Influence of Sulfate and Bisulfate Concentrations on Equilibria

The speciation of cerium(IV) is heavily dependent on the concentrations of both sulfate (SO₄²⁻) and bisulfate (HSO₄⁻) ions. researchgate.net In acidic solutions, bisulfate is often the predominant species. acs.org Density Functional Theory (DFT) calculations and experimental evidence suggest that Ce(IV) favorably complexes with bisulfate ions, with the species [CeIV(H₂O)₆(HSO₄)₃]⁺ being identified as a particularly stable and dominant form in sulfuric acid solutions. acs.orgnih.gov The formation of higher-order sulfate complexes, such as [Ce(SO₄)₃]²⁻, is promoted at increased sulfate concentrations. researchgate.net Conversely, the solubility of both ceric and cerous sulfates tends to decrease as the sulfuric acid concentration rises, an effect attributed to the "common ion effect" where a higher concentration of sulfate ions shifts the equilibrium towards the solid, less soluble sulfate salt. researchgate.net

Effects of Temperature and Ionic Strength on Complexation

Temperature exerts a significant influence on the equilibria of cerium(IV) sulfate solutions. The solubility of cerium(IV) sulfate has been observed to decrease with an increase in both temperature and sulfuric acid concentration. researchgate.net Studies on the thermal stability of these solutions indicate that heating can lead to a loss of cerium(IV) through a reaction with water, which is heterogeneously catalyzed. osti.gov This loss is minimized in approximately 1 M sulfuric acid. osti.gov The exchange current density of the Ce³⁺/Ce⁴⁺ redox couple, a measure of kinetic activity, has been shown to increase with rising temperature. nih.gov

The ionic strength of the medium also plays a role in the complexation thermodynamics. For example, detailed kinetic and thermodynamic studies of cerium(IV) complex formation with organic acids have been conducted at a constant high ionic strength (I = 2) to maintain consistent activity coefficients for the reacting species. researchgate.net

Structural Elucidation of Cerium(IV) Sulfate Complexes in Solution and Solid State

Determining the precise structure of cerium(IV) complexes in both solution and solid form is crucial for understanding their reactivity. This has been achieved through a combination of advanced spectroscopic methods and crystallographic analysis.

Advanced Spectroscopic Investigations

UV-Visible Absorption Spectroscopy: Aqueous solutions of cerium(IV) sulfate are characterized by a strong yellow-orange color, which arises from ligand-to-metal charge transfer (LMCT) transitions. wikipedia.orgtaylorandfrancis.com The UV-Vis absorption spectrum shows a maximum absorbance in the 290-315 nm range. iaea.org This absorption is attributed to electronic transitions from the O 2p valence band to the empty Ce 4f orbitals. psu.eduosu.edu The molar absorptivity of Ce(IV) is dependent on the medium, with a reported value of 3900 L·mol⁻¹·cm⁻¹ in 0.1M H₂SO₄ at 293 nm. iaea.org The intensity of the absorption is directly proportional to the Ce(IV) concentration, forming the basis for its spectrophotometric determination. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of molecules and can be used to identify specific species in solution and the solid state. ceriumlabs.com The technique has been used to characterize cerium oxide species, distinguishing between CeO₂(Ce³⁺) and CeO₂(Ce⁴⁺) based on their characteristic Raman bands. researchgate.net For instance, the Raman spectrum of ceric(IV) ammonium (B1175870) sulfate hydrate (B1144303) shows distinct peaks corresponding to the vibrational modes of the sulfate and ammonium ions, as well as the cerium-oxygen bonds. researchgate.net

Crystallographic Analysis of Defined Cerium(IV) Sulfate Coordination Compounds

Single-crystal X-ray diffraction has provided definitive structural information for several solid-state cerium(IV) sulfate compounds.

Cerium(IV) Sulfate Tetrahydrate, Ce(SO₄)₂·4H₂O: This compound crystallizes in at least two polymorphic forms. scispace.com The structure of the orthorhombic phase (space group Pnma) has been determined in detail. scispace.com In this structure, the cerium atom is eight-coordinated by four oxygen atoms from four different sulfate groups and four oxygen atoms from water molecules. The coordination polyhedron is a square antiprism. scispace.com The structure consists of layers of Ce(SO₄)₂ units linked by hydrogen bonds involving the water molecules. scispace.com

Table 1: Crystallographic Data for Cerium(IV) Sulfate Tetrahydrate (Pnma) Data sourced from scispace.com

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)14.5994(17)
b (Å)11.0064(4)
c (Å)5.6601(5)
Coordination Number8
GeometrySquare Antiprism
Avg. Ce-O Distance (Å)2.326

Dimeric Cerium(IV) Sulfate, Ce₂(OH)₂(H₂O)₄(SO₄)₃: The crystal structure of this basic sulfate reveals a dimeric complex. scispace.com Two cerium(IV) atoms are linked by double hydroxide (B78521) (OH⁻) bridges. Each cerium atom is eight-coordinated by two OH⁻ ions, two water molecules, and four oxygen atoms from sulfate groups. scispace.com Unlike the tetrahydrate, the coordination geometry around each cerium is a distorted dodecahedron. scispace.com The Ce-O bond distances vary significantly depending on the nature of the oxygen ligand, with the Ce-OH bonds (2.223 Å, 2.289 Å) being shorter than the Ce-H₂O bonds (2.386 Å, 2.406 Å). scispace.com

Table 2: Selected Interatomic Distances (Å) in Ce₂(OH)₂(H₂O)₄(SO₄)₃ Data sourced from scispace.com

BondDistance (Å)
Ce-Ce3.769(3)
Ce-O (OH⁻)2.223 - 2.289
Ce-O (H₂O)2.386 - 2.406
Ce-O (Sulfate)2.322 - 2.332
Mean Ce-O2.328

Nuclear Magnetic Resonance (NMR) Studies of Ligand Environments

Direct characterization of the ligand environment around the cerium(IV) ion in sulfate solutions by conventional Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally challenging. The Ce(IV) ion is paramagnetic due to its 4f¹ electronic configuration, which leads to significant broadening and shifting of NMR signals of any coordinating ligands. This paramagnetic nature often renders standard ¹H and ¹³C NMR spectroscopy uninformative for diamagnetic ligands bound to the metal center.

The rapid relaxation and large chemical shifts induced by the paramagnetic center make it difficult to resolve distinct signals for coordinated water molecules or sulfate ions. Specialized NMR techniques are required for paramagnetic complexes, and even then, interpretation can be complex. tamu.eduacs.org For instance, the use of ²H NMR has been shown to provide narrower signals for paramagnetic sandwich compounds compared to ¹H NMR, but such studies on simple aqueous coordination complexes of Ce(IV) are not readily found in the literature. tamu.edu

Computational studies, in conjunction with other spectroscopic techniques like EXAFS, have been more successful in elucidating the coordination sphere of Ce(IV) in sulfate media. acs.orgnih.gov While some NMR studies on Ce(IV) complexes with organic ligands exist, these are typically in non-aqueous solvents and focus on the ligand's signals, which are still significantly affected by the paramagnetic metal center. chinesechemsoc.orgmdpi.com Therefore, a detailed picture of the ligand environment from an experimental NMR perspective in aqueous sulfate solutions remains elusive.

Ligand Exchange Dynamics and Kinetic Aspects of Complexation

The dynamics of ligand exchange on the cerium(IV) ion in sulfate media are crucial for understanding its reactivity, particularly in redox processes. The exchange of water and sulfate ligands is generally considered to be a rapid process.

Rate Constants for Ligand Substitution Processes

Quantitative data for the rate constants of ligand substitution on Ce(IV) in a purely sulfate medium are scarce in the literature. However, studies on the kinetics of redox reactions involving the Ce(IV)/Ce(III) couple provide indirect evidence for rapid ligand exchange. For the Ce(III)/Ce(IV) charge transfer in sulfuric acid, a proposed mechanism involves a rapid pre-equilibrium where the Ce(IV)-sulfato complex undergoes ligand exchange with water. acs.org This chemical step is followed by a rate-determining electron transfer. The fact that the ligand exchange is considered rapid in comparison to the electron transfer step suggests high lability of the ligands in the Ce(IV) coordination sphere.

The table below summarizes the proposed speciation of Ce(IV) in sulfuric acid, which is the precursor to the ligand exchange dynamics.

SpeciesCoordination Number (Ce-O)Coordination Number (Ce-S)Ce-O Distance (Å)Ce-S Distance (Å)Method
[CeIV(H₂O)₆(HSO₄)₃]⁺8.6 ± 0.53.0 ± 0.72.382 ± 0.0063.671 ± 0.016EXAFS & DFT acs.orgnih.gov

This data is based on combined Extended X-ray Absorption Fine Structure (EXAFS) and Density Functional Theory (DFT) studies, which provide structural information on the dominant Ce(IV) species in solution.

Mechanistic Pathways of Anion Coordination and Exchange

The coordination of sulfate anions to the Ce(IV) center is believed to proceed via a stepwise substitution of water molecules in the primary coordination sphere. In sulfuric acid solutions, spectrophotometric studies have identified the successive formation of [Ce(SO₄)]²⁺, [Ce(SO₄)₂], and [Ce(SO₄)₃]²⁻ as the sulfate concentration increases. researchgate.net

Recent mechanistic studies on the Ce(III)/Ce(IV) redox couple in sulfuric acid propose a two-step charge transfer mechanism: acs.org

Chemical Step (Ligand Exchange): The dominant Ce(IV) species, suggested to be [CeIV(H₂O)₆(HSO₄)₃]⁺, rapidly exchanges its bisulfate ligands with water to form a fully aquated or less-sulfated species. This step is a pre-equilibrium to the electron transfer.

Electron Transfer Step: An outer-sphere electron transfer occurs between the aquated Ce(IV) species and the aquated Ce(III) ion, [CeIII(H₂O)₉]³⁺.

Interaction of Cerium(IV) with Other Anions and Mixed-Ligand Complexation Studies

The coordination chemistry of cerium(IV) in sulfate media is further complicated by the presence of other anions, which can lead to the formation of mixed-ligand complexes.

Effects of Fluoride (B91410) and Other Halides

The presence of halide ions in a cerium(IV) sulfate solution can significantly impact its stability and reactivity.

Fluoride: The formation of Ce(IV)-fluoride complexes is known. In the absence of sulfate, hydrated cerium(IV) fluoride can be prepared from cerium(IV) sulfate and hydrofluoric acid.

Chloride: The addition of chloride ions to a Ce(IV) sulfate solution can lead to the formation of mixed-ligand complexes. In the context of the Belousov-Zhabotinsky oscillating reaction, chloride ions are known to have a regulatory effect.

Bromide and Iodide: These halides are readily oxidized by Ce(IV) in acidic sulfate media. The reaction with bromide is relatively slow, while the reaction with iodide is much faster. These reactions proceed via the formation of inner-sphere Ce(IV)-halide complexes.

Complexation with Organic Ligands (e.g., carboxylates, polyethers)

Cerium(IV) in sulfate media readily forms complexes with various organic ligands, particularly those containing carboxylate functional groups. These interactions are often studied in the context of redox reactions, where the organic ligand is oxidized by Ce(IV).

Studies on the oxidation of dicarboxylic acids by cerium(IV) sulfate have shown the formation of intermediate [CeOHL]⁺ complexes (where L is the dicarboxylate). The stability and reactivity of these complexes depend on the nature of the carboxylic acid.

The table below provides examples of research on the interaction of Ce(IV) in sulfate media with organic ligands.

Organic Ligand TypeContext of StudyObservations
Dicarboxylic AcidsKinetic and mechanistic studies of redox reactionsFormation of intermediate Ce(IV)-carboxylate complexes.
Monensin and Salinomycin (Polyether Antibiotics)Synthesis and characterization of new coordination compoundsFormation of stable Ce(IV) complexes with the polyether ligands. mdpi.com

Information regarding the complexation of cerium(IV) in sulfate media with simple polyethers is not widely available in the reviewed literature.

Redox Chemistry and Electrochemical Behavior of the Ce Iv /ce Iii Couple in Sulfate Systems

Electrochemical Characterization of the Cerium(IV)/Cerium(III) Redox Couple

The electrochemical properties of the Ce(IV)/Ce(III) system in sulfate (B86663) media have been extensively studied to understand its fundamental kinetics and thermodynamics.

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical behavior of the Ce(IV)/Ce(III) redox couple. srce.hrresearchgate.net Studies on platinum and glassy carbon electrodes in sulfuric acid solutions reveal that the redox reaction is quasi-reversible. srce.hrresearchgate.net The oxidation of Ce(III) and the reduction of Ce(IV) are shown to be controlled by diffusion, as evidenced by the linear relationship observed between the peak currents and the square root of the scan rate. srce.hrresearchgate.net

On a platinum electrode, the anodic and cathodic peaks are well-defined, though with a peak separation significantly larger than the ideal 59 mV for a one-electron reversible process, indicating slow kinetics. srce.hr Similar kinetic behavior is observed on glassy carbon electrodes, suggesting that the charge transfer kinetics are largely independent of the electrode material. researchgate.netacs.org This independence is a key observation, pointing towards a specific type of reaction mechanism. acs.org The first scan in a series of voltammograms can sometimes differ from subsequent scans, which may complicate quantitative analysis. researchgate.net

The formal redox potential (E°') of the Ce(IV)/Ce(III) couple is highly sensitive to the concentration of sulfuric acid. researchgate.net Research shows that the redox potential significantly decreases, shifting to more negative values, as the concentration of sulfuric acid increases. researchgate.net For instance, the standard equilibrium potential in sulfuric acid is approximately 1.44 V vs the Standard Hydrogen Electrode (SHE). acs.org The strong interaction and complexation of Ce(IV) ions with sulfate anions is considered the primary reason for this shift. researchgate.net

Temperature also influences the formal potential, with a slight maximum observed at 40 °C in some studies. researchgate.net The table below presents formal redox potential values measured in various sulfuric acid concentrations at different temperatures.

Sulfuric Acid Concentration (M)Temperature (°C)Formal Redox Potential (V vs Ag/AgCl)
1.0201.226
2.0201.205
4.0201.181
1.0401.241
2.0401.222
4.0401.198
1.0601.232
2.0601.215
4.0601.190
Data sourced from Paulenova et al., 2002. researchgate.net

The kinetics of the Ce(IV)/Ce(III) redox reaction are characterized by diffusion and charge transfer parameters. The diffusion coefficients for the cerium ions reflect the difference in their complexation state in the sulfate medium. srce.hr

One study using a platinum electrode in sulfuric acid calculated the anodic diffusion coefficient (D_a) for Ce(III) to be 8.45 × 10⁻⁵ cm²/s and the cathodic diffusion coefficient (D_c) for Ce(IV) to be 4.05 × 10⁻⁵ cm²/s. srce.hr

The charge transfer process is notably asymmetric, with a reported anodic transfer coefficient (α_a) of approximately 0.16 to 0.23. srce.hracs.org This value, being far from the ideal 0.5, indicates a highly asymmetric energy barrier for the redox reaction. nih.gov The standard heterogeneous rate constant (k⁰) for the reaction on a platinum electrode has been estimated to be around 3.50 × 10⁻³ cm/s. srce.hr The activation energy for the reaction on a platinum electrode was determined to be 48.3 ± 21 kJ/mol. acs.org

Kinetic ParameterValueElectrodeReference
Anodic Diffusion Coefficient (D_a)8.45 × 10⁻⁵ cm²/sPlatinum srce.hr
Cathodic Diffusion Coefficient (D_c)4.05 × 10⁻⁵ cm²/sPlatinum srce.hr
Anodic Transfer Coefficient (α_a)0.16Platinum srce.hr
Anodic Transfer Coefficient (α)0.23 ± 0.005Platinum acs.org
Rate Constant (k⁰)3.50 × 10⁻³ cm/sPlatinum srce.hr
Activation Energy (E_a)48.3 ± 21 kJ/molPlatinum acs.org

Mechanistic Investigations of Electron Transfer in Sulfate Media

Understanding the mechanism of electron transfer is crucial for explaining the observed electrochemical behavior, particularly the apparent contradiction between structural changes and kinetic observations.

An outer-sphere electron transfer mechanism occurs when the coordination shells of the reactants remain intact, with the electron tunneling between them. york.ac.uklibretexts.org Conversely, an inner-sphere mechanism involves a bridging ligand that covalently links the two redox centers during the electron transfer. york.ac.ukwikipedia.org

For the Ce(IV)/Ce(III) couple in sulfate media, there is a significant structural change within the first coordination shell between the two oxidation states. nih.govacs.org Ce(IV) is strongly complexed by sulfate/bisulfate ions, while Ce(III) is not. nih.govresearchgate.net Such a change in the inner coordination sphere would typically suggest an inner-sphere electron transfer mechanism. acs.org However, kinetic studies show that the reaction rates are largely independent of the electrode material (e.g., platinum vs. glassy carbon). nih.govacs.org This lack of electrode influence is a hallmark of an outer-sphere electron transfer process. nih.govnih.gov

This apparent paradox is resolved by proposing a multi-step mechanism. The reaction is believed to proceed via a chemical (C) step followed by an electron transfer (E) step, known as a CE mechanism. nih.govacs.org In this model, the initial step involves a rapid ligand exchange, which is then followed by a rate-determining outer-sphere electron transfer. nih.govnih.gov

Detailed structural analysis using techniques like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy has been critical in elucidating the coordination environments of the cerium ions. nih.govacs.org These studies confirm that in sulfuric acid, the Ce(III) ion exists predominantly as a hydrated aqua-ion, [Ce^III(H₂O)₉]^³⁺. nih.govacs.org

In contrast, the Ce(IV) ion undergoes significant complexation with anions from the electrolyte. acs.org It is proposed that the dominant species for Ce(IV) in sulfuric acid is [Ce^IV(H₂O)₆(HSO₄)₃]⁺, where three bisulfate ions have replaced water molecules in the inner coordination sphere. nih.govacs.org The large change in ionic radii upon oxidation from Ce³⁺ to Ce⁴⁺ (approximately 0.14 Å) also contributes to the need for ligand reorganization. researchgate.net

The proposed CE mechanism incorporates these structural realities. The process for the reduction of Ce(IV) is envisioned as:

Chemical Step (C): A rapid pre-equilibrium step where the sulfato-complex of Ce(IV) exchanges its bisulfate ligands for water molecules to form a hydrated species, likely [Ce^IV(H₂O)₉]⁴⁺. nih.govacs.org

Electron Transfer Step (E): A rate-determining outer-sphere electron transfer then occurs between the structurally similar aqua-ions: [Ce^IV(H₂O)₉]⁴⁺ + e⁻ ⇌ [Ce^III(H₂O)₉]³⁺. nih.govacs.org

This two-step mechanism successfully accounts for both the significant inner-sphere structural changes observed spectroscopically and the outer-sphere kinetic behavior indicated by the lack of electrode dependence. nih.govacs.org The initial ligand exchange step explains the strong influence of sulfate concentration on the formal redox potential, while the subsequent outer-sphere electron transfer explains the observed kinetic data. nih.gov

Kinetic Parameters and Rate-Limiting Steps of Cerium(IV) Sulfate Redox Reactions

Influence of Sulfuric Acid Concentration and pH on Reaction Rates

The concentration of sulfuric acid has a pronounced effect on the redox kinetics of the Ce(IV)/Ce(III) couple. As the concentration of sulfuric acid increases, the redox potentials of the Ce(III)/Ce(IV) couple tend to decrease, shifting to more negative values. researchgate.net This is attributed to the inequivalent complexation of Ce(III) and Ce(IV) ions by sulfate anions, with the ceric ion (Ce4+) being more strongly bound. researchgate.net

Interestingly, the rate of the redox reaction is particularly slow at lower sulfuric acid concentrations. researchgate.net This observation may be explained by a significant structural change associated with the conversion between Ce(III) and Ce(IV) under these conditions. researchgate.net Some research suggests that increasing the acidity of the electrolyte can be detrimental to the oxidation of Ce(III). srce.hr The complexation of Ce(IV) with other species, such as fluoride (B91410), has been shown to be favorable for the oxidation of Ce(III). researchgate.netsrce.hr

The structure of the cerium ions in sulfuric acid is a key factor. Evidence from extended X-ray absorption fine structure (EXAFS) spectroscopy indicates that Ce(III) is coordinated by nine water molecules, while Ce(IV) is complexed with water and three bisulfate ions. nih.govacs.org This difference in the first coordination shell necessitates a structural change during the redox reaction, which can influence the reaction kinetics. acs.org

A proposed two-step mechanism for the redox reaction involves a chemical step where Ce(IV) exchanges bisulfate anions with water, followed by a rate-determining electron transfer step that adheres to Marcus theory. nih.govacs.org This mechanism helps to explain the observed asymmetry in the charge transfer and the shift in redox potential with varying acid concentrations. nih.govacs.org

Temperature Dependence of Redox Kinetics and Activation Energies

Temperature plays a significant role in the kinetics of the Ce(IV)/Ce(III) redox reaction. The exchange current density, a measure of the rate of the reaction at equilibrium, increases with rising temperature. nih.govacs.org This indicates that higher temperatures can help to overcome the kinetic limitations of the system.

The activation energy for the redox reaction has been determined on different electrode materials. On a platinum electrode, the activation energy was found to be approximately 48.3 ± 21 kJ/mol. nih.govacs.org On a glassy carbon electrode, the activation energy was slightly lower at 41.2 ± 14.0 kJ/mol. acs.org The similarity of these values on different electrode surfaces suggests an outer-sphere electron transfer mechanism. nih.govacs.org

It has also been observed that the cathodic Tafel slope, which provides information about the transfer coefficient, increases with increasing temperature. nih.govacs.org

Catalytic Effects on the Ce(IV)/Ce(III) Redox Interconversion

The sluggish kinetics of the Ce(IV)/Ce(III) redox couple have prompted research into catalytic effects to enhance the reaction rates. Various materials and additives have been investigated for their ability to catalyze the interconversion between Ce(IV) and Ce(III).

For instance, the presence of certain ions can influence the reaction. The complexation of Ce(IV) with fluoride has been shown to facilitate the oxidation of Ce(III). srce.hr In the context of oscillating chemical reactions, cerium ions themselves act as catalysts. researchgate.net

Interactive Data Table: Kinetic Parameters of the Ce(IV)/Ce(III) Redox Reaction

ParameterValueElectrodeConditionsSource
Activation Energy (Ea)48.3 ± 21 kJ/molPlatinumSulfuric Acid nih.govacs.org
Activation Energy (Ea)41.2 ± 14.0 kJ/molGlassy CarbonSulfuric Acid acs.org
Anodic Transfer Coefficient (αa)0.16PlatinumSulfuric Acid srce.hr
Standard Rate Constant (k0)3.50 × 10⁻³ cm/sPlatinumSulfuric Acid srce.hr
Anodic Diffusion Coefficient (Da)8.45 × 10⁻⁵ cm²/sPlatinumSulfuric Acid srce.hr
Cathodic Diffusion Coefficient (Dc)4.05 × 10⁻⁵ cm²/sPlatinumSulfuric Acid srce.hr

Stability of Cerium(IV) Species under Redox Conditions in Various Electrolytes

The stability of cerium(IV) species is a critical factor for the long-term performance and viability of any application utilizing the Ce(IV)/Ce(III) redox couple. Degradation of the active species can lead to a loss of capacity and efficiency over time.

Redox Stability in Aqueous and Non-Aqueous Sulfate Systems

In aqueous sulfuric acid solutions, the stability of Ce(IV) can be influenced by temperature and the concentration of the acid. At elevated temperatures, the reduction of cerium(IV) can occur, and the degree of reduction increases with a higher concentration of sulfuric acid. osti.gov

The choice of electrolyte is crucial for the stability and solubility of cerium species. Methanesulfonic acid (MSA) has been explored as an alternative to sulfuric acid because it can solvate high concentrations of cerium ions, which is beneficial for increasing the energy density of redox flow batteries. osti.govsandia.gov In MSA, the Ce(IV)/Ce(III) redox couple exhibits a higher open-circuit voltage compared to sulfuric acid. sandia.gov

The stability of Ce(IV) is also a concern in the context of redox cycling. The repeated charging and discharging can lead to the degradation of the electrolyte and the formation of by-products.

Degradation Pathways and By-product Formation during Redox Cycling

During redox cycling in applications like redox flow batteries, the cerium electrolyte can undergo degradation. One of the primary challenges is the potential for side reactions, such as oxygen and hydrogen evolution, especially given the high redox potential of the Ce(IV)/Ce(III) couple. nih.gov

In some systems, the interaction of cerium ions with other components of the electrolyte or the electrode can lead to the formation of precipitates or other by-products. For example, in certain oscillating reactions, cerium(III) oxalate (B1200264) can precipitate. researchgate.net

The mechanism of degradation can be complex. In the presence of high concentrations of oxidants, the slow oxidation of Ce(III) to Ce(IV) can transition into a fast redox cycling process, leading to oscillations in the Ce(III)/Ce(IV) ratio. acs.org This dynamic behavior can have implications for the long-term stability of the system.

Furthermore, the corrosive nature of the Ce(IV) electrolyte can lead to the degradation of electrode materials, such as carbon felt, which can hinder the performance of redox flow batteries. researchgate.net

Interactive Data Table: Stability Considerations for Cerium(IV) in Sulfate Systems

FactorObservationSystem/ConditionsSource
TemperatureIncreased reduction of Ce(IV) at higher temperatures.Concentrated Sulfuric Acid osti.gov
Sulfuric Acid ConcentrationHigher acid concentration leads to a greater degree of Ce(IV) reduction.Hot Sulfuric Acid Solutions osti.gov
Redox CyclingPotential for side reactions like oxygen and hydrogen evolution.Aqueous Redox Flow Batteries nih.gov
By-product FormationPrecipitation of cerium(III) oxalate observed in some systems.Briggs-Rauscher Oscillating Reaction researchgate.net
Electrode DegradationCorrosive nature of Ce(IV) can degrade carbon felt electrodes.Redox Flow Batteries researchgate.net

Reaction Mechanisms and Kinetics of Cerium Iv Sulfate in Chemical Transformations

Oxidative Reactivity of Cerium(IV) Sulfate (B86663) in Organic Substrate Transformations

Cerium(IV) sulfate is a versatile reagent for a wide array of organic reactions, largely due to its capacity as a strong one-electron oxidant that can generate radical and radical cation intermediates. researchgate.net Its reactivity is influenced by the solvent and the specific cerium(IV) salt used, such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or ceric sulfate, with the latter being the focus of this discussion. orientjchem.orgorganic-chemistry.org The species present in solution depend on the nature of the acid medium; in sulfuric acid, cerium(IV) exists as various sulfato complexes. innoscience.ruacs.org

Oxidation of Alcohols, Aldehydes, and Ketones

Cerium(IV) sulfate is widely employed for the oxidation of alcohols, aldehydes, and ketones. The oxidation of primary alcohols typically yields aldehydes, while secondary alcohols are converted to their corresponding ketones. organic-chemistry.orgsigmaaldrich.com

The mechanism of alcohol oxidation often involves the formation of an intermediate cerium(IV)-alcohol complex. acs.org However, some studies, such as the oxidation of methanol, suggest the reaction can occur without a stable intermediate complex. capes.gov.br The oxidation of isobutyl alcohol by cerium(IV) in a sulfuric acid medium, catalyzed by ruthenium(III), results in the formation of isobutyl aldehyde. chemistrymag.org Similarly, the oxidation of n-propanol in nitric acid yields the corresponding aldehyde. orientjchem.org The reaction between Ce(IV) and substrates like β-diketones is also found to be dependent on the polarity of the solvent. nih.gov

Table 1: Oxidation of Various Alcohols and Ketones by Cerium(IV) Compounds

SubstrateCerium(IV) ReagentProductReference
Secondary AlcoholsCerium(IV) sulfate / NaBrO₃Ketones sigmaaldrich.com
Benzylic AlcoholsCerium(IV) ammonium nitrateAldehydes organic-chemistry.org
Isobutyl AlcoholCerium(IV) sulfate / Ru(III)Isobutyl Aldehyde chemistrymag.org
n-PropanolCerium(IV) in Nitric AcidPropanal orientjchem.org
β-DiketonesCerium(IV)Oxidized Products nih.gov

This table is interactive. Click on the headers to sort the data.

Cleavage and Formation of Carbon-Carbon Bonds

Cerium(IV) reagents are effective in mediating both the cleavage and formation of carbon-carbon (C-C) bonds, primarily through radical-based mechanisms. Cerium(IV) ammonium nitrate (CAN) is a particularly useful reagent for generating electrophilic carbon-centered radicals from 1,3-dicarbonyl compounds, which can then undergo oxidative addition to alkenes. rsc.orgscispace.com This process leads to the formation of dihydrofurans and furanones under mild conditions, often providing superior yields compared to other one-electron oxidants like manganese(III) acetate (B1210297). rsc.org

The general mechanism for C-C bond formation involves the one-electron oxidation of a substrate to form a radical cation, which then undergoes further reaction. scispace.com These reactions highlight the potential of cerium(IV) in radical-mediated organic synthesis. rsc.org Conversely, C-C bond cleavage can also occur, often initiated by the oxidation of an alcohol functionality, leading to fragmentation. Many enzymatic C-C bond cleavage reactions proceed through oxidation of a carbon atom, a principle that mirrors the reactivity of chemical oxidants like cerium(IV) sulfate. nih.gov

Reaction with Nitrogen-, Sulfur-, and Phosphorus-Containing Compounds

The oxidative power of cerium(IV) sulfate extends to compounds containing heteroatoms like nitrogen, sulfur, and phosphorus.

Nitrogen Compounds: Cerium(IV) sulfate has been shown to be an efficient catalyst for one-pot, three-component reactions involving a nitrogen source, such as ammonium acetate or methylamine, to synthesize complex nitrogen-containing heterocycles like 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net Reactions involving the oxidation of azide (B81097) ions (N₃⁻) by CAN in the presence of alkenes lead to the formation of C-N bonds. scispace.com

Sulfur Compounds: A notable application is the oxidation of sulfides to sulfoxides. This transformation can be achieved using a catalytic amount of cerium(IV) ammonium nitrate on a silica (B1680970) gel support with sodium bromate (B103136) as the stoichiometric oxidant. organic-chemistry.org This heterogeneous system simplifies the workup process. Furthermore, reactions of aryl sulfinates with alkenes or alkynes mediated by CAN can produce vinyl and β-iodovinyl sulfones, respectively. organic-chemistry.org The "iron-sulfur world" hypothesis posits that iron sulfide (B99878) minerals were key in early metabolic reactions, underscoring the importance of sulfur compound reactivity. mdpi.com

Phosphorus Compounds: While specific research on cerium(IV) sulfate's reaction with phosphorus compounds is less detailed in the provided context, the general reactivity of phosphorus compounds is known. For instance, the corrosion of schreibersite, an iron-nickel phosphide (B1233454) mineral, can release various soluble phosphorus species like phosphite (B83602) (HPO₃²⁻), which are crucial for prebiotic chemistry. mdpi.com

Detailed Kinetic Studies of Cerium(IV)-Mediated Reactions

Kinetic studies are essential for elucidating the detailed mechanisms of cerium(IV)-mediated oxidations. These studies involve determining the mathematical relationship between reactant concentrations and reaction rate (the rate law) and identifying the transient species that are formed during the reaction. photophysics.comopenstax.org

Determination of Reaction Orders and Rate Laws

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants raised to certain powers, known as the reaction orders. openstax.org These orders must be determined experimentally. A common technique is the method of initial rates, where the initial rate of reaction is measured at various initial concentrations of the reactants. openstax.org

For cerium(IV)-mediated reactions, the rate is often found to be dependent on the concentrations of cerium(IV), the organic substrate, and hydrogen ions. For example, in the ruthenium(III)-catalyzed oxidation of isobutyl alcohol by cerium(IV), the reaction was found to be first-order with respect to [Ce(IV)] and [Ru(III)], and a positive fractional order with respect to the alcohol concentration. chemistrymag.org The rate increased with increasing [H⁺] but decreased with increasing bisulfate [HSO₄⁻] concentration. chemistrymag.org Similarly, in the oxidation of certain alcohols, a Michaelis-Menten type of kinetics is observed with respect to the alcohol, indicating the formation of a pre-equilibrium complex, and the reaction is first-order in [Ce(IV)]. orientjchem.org

A general rate law for many cerium(IV) oxidations can be expressed as: Rate = k[Ce(IV)]^m[Substrate]^n[H⁺]^p

The exponents m, n, and p represent the order of the reaction with respect to each species and are determined experimentally. photophysics.comlibretexts.org For instance, a plot of ln[A] versus time gives a straight line for a first-order reaction. libretexts.org

Table 2: Experimentally Determined Reaction Orders for Cerium(IV) Oxidations

SubstrateCatalystOrder w.r.t. [Ce(IV)]Order w.r.t. [Substrate]Other DependenciesReference
Isobutyl AlcoholRu(III)1Positive FractionalFirst order in [Ru(III)], dependent on [H⁺] and [HSO₄⁻] chemistrymag.org
n-PropanolNone1Michaelis-MentenRetarded by initial [Ce(IV)] orientjchem.org
Malonic AcidNone--Complex oscillations (Belousov-Zhabotinsky reaction) mdpi.com
Oxalic AcidNone--Second-order overall, dependent on [H₂SO₄] researchgate.net

This table is interactive. Click on the headers to sort the data.

Identification and Characterization of Reactive Intermediates (e.g., Free Radicals)

A key feature of cerium(IV) oxidations is the generation of short-lived, highly reactive intermediates, most notably free radicals and radical cations, through a one-electron transfer process. researchgate.net The identification and characterization of these intermediates provide direct evidence for the proposed reaction mechanisms.

The formation of free radicals has been confirmed in various cerium(IV) oxidation systems. For instance, in the oxidation of alcohols, the mechanism can involve the disproportionation of a complex to yield a free radical on the alcohol substrate. orientjchem.org The presence of these radicals can be demonstrated by their ability to initiate the polymerization of monomers like acrylonitrile. orientjchem.orgchemistrymag.org

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the direct detection and characterization of radical intermediates. ESR studies have been successfully used to observe the radicals produced during the oxidation of various phenols and other organic compounds by cerium(IV) sulfate. hsc.edu Mechanistic studies on the oxidation of β-dicarbonyls have also explored the behavior of radical cation intermediates, finding their stability and decay pathways to be highly dependent on the solvent. nih.gov These findings confirm that the unique reactivity of Ce(IV) is primarily based on its ability to act as a strong one-electron oxidant, thereby promoting radical-driven reactions. researchgate.net

Elucidation of Rate-Determining Steps and Catalytic Cycles

Research into the oxidation of various compounds by cerium(IV) in a sulfuric acid medium has shown that the reaction kinetics can be complex, often influenced by the concentrations of sulfuric acid, cerium(IV) species, and the reductant. acs.orgiaea.org For instance, in the oxidation of oxalic acid, a key component of the Belousov-Zhabotinsky (B-Z) oscillating reaction, the rate-limiting step is the redox-decomposition of an intermediate cerium(IV)-oxalate complex. researchgate.netconsensus.app A proposed model for this reaction suggests two parallel pathways involving different intermediate complexes that exhibit similar reactivity, likely due to comparable inner coordination spheres and an inner-sphere electron transfer mechanism. consensus.app

Cerium(IV) sulfate is a well-known catalyst, particularly in oscillating chemical reactions like the B-Z reaction. mdpi.com In this context, the cerium ion cycles between its +3 and +4 oxidation states, catalyzing the oxidation of an organic substrate (like malonic acid) by a bromate solution. researchgate.netmdpi.com The catalytic cycle involves the oxidation of Ce³⁺ to Ce⁴⁺ by bromic acid and the subsequent reduction of Ce⁴⁺ back to Ce³⁺ by the organic substrate and its bromo-derivatives. The interplay between these reactions, governed by their respective kinetics and the concentrations of intermediates, leads to sustained oscillations in the concentrations of Ce⁴⁺ and bromide ions. researchgate.net

Table 1: Kinetic Data for Cerium(IV) Sulfate Reactions

Reaction Rate-Determining Step Activation Energy (kJ/mol) Reference
Conversion of CeO₂ to Ce(SO₄)₂ in H₂SO₄ Dissolution of cerium(IV) oxide 123 jst.go.jp
Oxidation of Oxalic Acid by Ce(IV) in H₂SO₄ Redox-decomposition of intermediate Ce(IV)-oxalate complex ~69 researchgate.net
Reduction of Ce(IV) by Ascorbic Acid in H₂SO₄ Formation of an ascorbate (B8700270) radical intermediate - iaea.org

Role of Cerium(IV) Sulfate in Initiating and Propagating Radical Reactions

Cerium(IV) sulfate is a potent one-electron oxidizing agent, a property that makes it highly effective in initiating radical reactions, most notably in polymerization processes. researchgate.net The Ce⁴⁺ ion can abstract an electron from a suitable organic molecule, such as an alcohol, glycol, or aldehyde, creating a radical cation or a free radical. This initial radical can then trigger a chain reaction, such as the polymerization of vinyl monomers.

Mechanistic Models for Polymerization Initiation

The initiation of radical polymerization by cerium(IV) ions typically occurs through the formation of a complex between the Ce⁴⁺ ion and a substrate containing a hydroxyl, carboxyl, or other suitable functional group. This complex then undergoes a single-electron transfer, resulting in the reduction of Ce⁴⁺ to Ce³⁺ and the generation of a free radical on the organic substrate. researchgate.net

For example, when used with substrates like cellulose (B213188) or pectin (B1162225), which have abundant hydroxyl groups, the Ce⁴⁺ ion forms a chelate complex. This complex then decomposes, producing a radical on the polysaccharide backbone, which serves as the initiation site for graft polymerization. researchgate.netmcmaster.ca

The general mechanism can be represented as:

Complex Formation: Ce⁴⁺ + R-H ⇌ [Ce(IV)-R-H] (complex)

Redox Reaction (Radical Generation): [Ce(IV)-R-H] → Ce³⁺ + H⁺ + R• (radical)

Initiation: R• + M (monomer) → R-M•

Propagation: R-M• + n(M) → R-(M)ₙ-M•

This initiation system is widely used for grafting vinyl monomers onto natural polymers. mcmaster.ca Mechanistic approaches to model the kinetics of these polymerizations consider the various chemical side reactions, although the complexity of the system often leads to the use of semi-empirical models that describe the process phenomenologically. researchgate.net

Table 2: Polymerization Systems Initiated by Cerium(IV)

Substrate/Monomer System Proposed Initiation Site Resulting Polymer Structure Reference
Pectin / Methoxy-poly(ethylene glycol) methacrylate Radical formation on the pectin backbone Graft copolymer researchgate.net
Cellulose Nanocrystals / 4-vinylpyridine Radical formation on C2-C3 hydroxyl groups of cellulose Polymer-grafted nanocrystals mcmaster.ca
Cellulose Nanocrystals / N-isopropylacrylamide Radical formation on C2-C3 hydroxyl groups of cellulose Polymer-grafted nanocrystals mcmaster.ca

Radical Scavenging and Trapping Experiments

The same redox capability that allows cerium(IV) to initiate radical reactions also enables it to act as a radical scavenger. The Ce³⁺/Ce⁴⁺ redox couple can effectively terminate radical chain reactions. Cerium oxide (ceria), which relies on this redox cycle, has been extensively studied as a free radical scavenger. researchgate.net The mechanism involves the reaction of Ce³⁺ sites on the ceria surface with highly reactive radicals (like hydroxyl or hydroperoxyl radicals), oxidizing the cerium to Ce⁴⁺ and neutralizing the radical. The Ce⁴⁺ can then be reduced back to Ce³⁺, allowing for a regenerative scavenging cycle. researchgate.net

While direct radical trapping experiments specifically for cerium(IV) sulfate in solution are part of broader kinetic studies, the principle is demonstrated by its role in controlling oscillating reactions. In the B-Z reaction, Ce⁴⁺ oxidizes malonic acid, producing radicals, while Ce³⁺ is regenerated. The concentrations of these species, followed potentiometrically or spectrophotometrically, provide insight into the complex interplay of radical generation and consumption. researchgate.net The ability of the cerium ion to switch between its +3 and +4 oxidation states by donating or accepting an electron is the key to its function in both initiating and scavenging radical species. researchgate.net

Advanced Applications in Non Clinical Chemical Engineering and Materials Science

Heterogeneous and Homogeneous Catalysis

Cerium(IV) sulfate (B86663) and its derivatives are pivotal in both homogeneous and heterogeneous catalysis, driving reactions in organic synthesis and forming the basis for advanced catalytic materials.

Cerium(IV) Sulfate as a Lewis Acid Catalyst in Organic Synthesis

While more commonly recognized for its one-electron oxidant capabilities, the highly charged and electrophilic nature of the cerium(IV) ion allows it to function as a Lewis acid catalyst in a variety of organic transformations. This Lewis acidity facilitates the activation of organic substrates, making them more susceptible to nucleophilic attack. Reagents based on Ce(IV), such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), are widely used for functional group oxidations and the formation of carbon-carbon bonds. lehigh.edunih.gov The chemistry of these oxidants is often characterized by the involvement of radical and radical cation intermediates. lehigh.edu

The application of cerium(IV) compounds as catalysts extends to numerous synthetic methodologies. lehigh.edu For instance, they have been employed in the synthesis of various heterocyclic compounds. nih.gov The influence of solvents and ligands can significantly alter the oxidizing power and reaction pathways of Ce(IV) reagents, allowing for the development of chemoselective oxidations. lehigh.edu This tunability is crucial for designing new organic reactions and synthetic strategies that are both efficient and selective. lehigh.edu

Catalytic Activity of Cerium Oxide Nanomaterials Derived from Cerium(IV) Sulfate Precursors

Cerium(IV) sulfate serves as a critical precursor for the synthesis of cerium oxide (CeO₂) nanomaterials, which exhibit remarkable catalytic properties. wikipedia.orgcore.ac.uk The thermal decomposition of cerium(IV) sulfate or the hydrolysis of its solutions can yield cerium oxide. wikipedia.org These derived nanomaterials, often called nanoceria, are widely utilized as heterogeneous catalysts due to the fluctuating valence of cerium (Ce³⁺/Ce⁴⁺), high oxygen storage capacity, and the mobility of oxygen within the nonstoichiometric ceria lattice. core.ac.uk

The catalytic activity of nanoceria is intrinsically linked to its surface chemistry, particularly the ratio of Ce³⁺ to Ce⁴⁺ ions. rsc.orgnih.gov The presence of Ce³⁺ ions is associated with oxygen vacancies on the nanoparticle surface, which are crucial for many catalytic reactions. The enzyme-like activities of nanoceria, such as superoxide (B77818) dismutase (SOD) and catalase mimetic activities, are dependent on the surface concentration of Ce³⁺. rsc.orgnih.gov Smaller nanoparticles and those with a higher fraction of Ce³⁺ generally exhibit enhanced catalytic effects. rsc.org Cerium oxide nanoparticles can catalyze the decomposition of reactive oxygen species (ROS), making them effective in various applications. rsc.orgnih.gov

Table 1: Factors Influencing Catalytic Activity of Cerium Oxide Nanoparticles

FactorInfluence on Catalytic ActivityResearch Finding
Particle Size Smaller particles generally show enhanced catalytic activity. rsc.orgThe study demonstrated that the catalytic effects are enhanced for smaller particles (e.g., 4.5 nm vs. 28 nm). rsc.org
Ce³⁺/Ce⁴⁺ Ratio A higher fraction of Ce³⁺ on the surface enhances SOD-like mimetic activity. rsc.orgThe SOD-like activity was found to be directly related to the Ce³⁺ surface area concentration. rsc.org
Surface Area A larger surface area provides more active sites for catalysis. nih.govThe high reactive surface area of the fluorite crystalline lattice contributes to the neutralization of free radicals. nih.gov
Dopants Doping with other cations can alter oxygen vacancy concentration and catalytic properties. nih.govSubstitution with ions of different radii can be endothermic or exothermic, affecting the lattice structure. nih.gov

Applications in Selective Oxidation and Functionalization Reactions

The strong oxidizing power of the ceric ion (Ce⁴⁺) makes cerium(IV) sulfate a valuable reagent in selective oxidation and functionalization reactions in organic chemistry. wikipedia.org It can be used to oxidize a wide range of organic compounds, including alcohols, aldehydes, and phenols. acs.org The reaction involves the reduction of the yellow Ce⁴⁺ ion to the colorless Ce³⁺ ion. wikipedia.orgtaylorandfrancis.com

Cerium(IV) reagents have been successfully employed in various synthetic transformations. For example, they are used in the oxidation of benzyl (B1604629) alcohols and related compounds. acs.org The reaction conditions, particularly the solvent and the presence of specific ligands, can be modified to achieve high selectivity for desired products. lehigh.edu This control allows for the development of methodologies for preparing complex molecules such as carboxylic acids, dihydrofurans, and dihydropyrroles from β-dicarbonyl compounds through solvent-dependent chemoselective oxidations. lehigh.edu

Environmental Remediation and Wastewater Treatment Technologies

Cerium(IV) sulfate is a key component in developing advanced technologies for environmental cleanup, particularly for the treatment of contaminated water.

Utilization in Advanced Oxidation Processes (AOPs) for Pollutant Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.gov Cerium(IV) sulfate is utilized in several AOPs due to its high oxidation potential. researchgate.net One significant application is in Mediated Electrochemical Oxidation (MEO), a process for the destruction of toxic organic pollutants at ambient temperatures and atmospheric pressure. researchgate.net

In the MEO process, an electrochemical cell is used to regenerate the Ce(IV) oxidant from Ce(III). researchgate.net This continuously regenerated Ce(IV) then mineralizes organic pollutants into carbon dioxide and water. researchgate.net This technology has been shown to be effective for the near-complete destruction of various model organic pollutants. researchgate.net Another application involves the photo-oxidation of water using aqueous cerium(IV) in sulfuric acid, where light irradiation enhances the generation of oxidizing species, although the mechanism is complex and involves parallel photochemical and non-photochemical pathways. researchgate.net Indirect evidence suggests that sulfate ion radicals may play a significant role in this process. researchgate.net

Mechanisms of Organic Contaminant Removal (e.g., phenols, polycyclic aromatic hydrocarbons, cyanides)

The strong oxidizing nature of cerium(IV) sulfate enables the degradation of persistent and toxic organic contaminants through various mechanisms.

Phenols: Cerium(IV) can effectively oxidize phenols. In the Mediated Electrochemical Oxidation (MEO) process using a Ce(IV)/Ce(III) couple in an acidic medium, phenol (B47542) can be mineralized to CO₂. researchgate.net The destruction efficiency was found to be rapid and high, with up to 85% mineralization based on CO₂ evolution in a continuous feed mode. researchgate.net The mechanism involves the generation of phenoxy radicals by the one-electron oxidation of phenol by Ce(IV), followed by further oxidation and ring-opening reactions, ultimately leading to complete mineralization.

Polycyclic Aromatic Hydrocarbons (PAHs): While direct studies on PAH degradation by cerium(IV) sulfate are limited, the principles of AOPs involving sulfate radicals are well-established for this purpose. mdpi.commdpi.comnih.gov Sulfate radical-based AOPs (SR-AOPs) are effective in degrading persistent pollutants like PAHs. mdpi.com Given that Ce(IV) can potentially generate sulfate radicals from sulfate ions under certain conditions (e.g., photolysis), it could be applied in similar degradation pathways. researchgate.net The mechanism in SR-AOPs involves the abstraction of a hydrogen atom or the addition to an aromatic ring by the sulfate radical (SO₄•⁻), initiating a series of reactions that break down the complex PAH structure. mdpi.com

Cyanides: Cerium(IV) compounds can be used in the context of cyanation reactions, highlighting their interaction with cyanide species. acs.org In remediation, the strong oxidizing power of Ce(IV) can be harnessed to oxidize toxic cyanide (CN⁻) to the much less toxic cyanate (B1221674) (OCN⁻) or even further to nitrogen and carbon dioxide. The reaction proceeds via the transfer of electrons from the cyanide ion to the cerium(IV) ion, leading to the formation of cyanogen (B1215507) radicals which can then undergo further reactions.

Table 2: Summary of Cerium(IV) Sulfate in Pollutant Degradation

Pollutant ClassDegradation ProcessMechanismReported Efficiency
Phenols Mediated Electrochemical Oxidation (MEO)One-electron oxidation by Ce(IV) to form phenoxy radicals, leading to ring-opening and mineralization.85% destruction based on CO₂ evolution for 1000 ppm phenol solution. researchgate.net
Polycyclic Aromatic Hydrocarbons (PAHs) Sulfate Radical-Based AOPs (potential)Generation of sulfate radicals (SO₄•⁻) that attack the aromatic structure, leading to degradation.Degradation efficiency of 60.8% to 90.7% reported for persulfate-based AOPs for various PAHs. mdpi.com
Cyanides Direct OxidationOxidation of CN⁻ to less toxic OCN⁻ or complete mineralization to CO₂ and N₂ via electron transfer to Ce(IV).Not specified in the provided search results.

Role in Sulfate Radical Generation and Activation

Cerium(IV) sulfate plays a significant role in the field of Advanced Oxidation Processes (AOPs), particularly in the generation and activation of sulfate radicals (SO₄•⁻). The ceric ion (Ce⁴⁺) is a potent oxidizing agent, especially in acidic conditions, which allows it to participate in electron transfer reactions that can initiate the formation of highly reactive radicals. wikipedia.org

The primary mechanism involves the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) ions by Ce(IV). While various methods exist for activating persulfate, including heat, UV radiation, and other transition metals, cerium offers a catalytic pathway. rsc.orgmdpi.com The reaction between Ce(IV) and a reducing agent can produce Ce(III), which can then be re-oxidized by persulfate, generating sulfate radicals in the process. However, the more direct role of Ce(IV) is often seen in hybrid or photolytic systems.

In the ultraviolet photolysis of ceric sulfate solutions, sulfate radicals are produced as part of the primary photolytic reaction. researchgate.net Studies have shown that at specific wavelengths, such as 365 nm, the reduction of cerium(IV) is almost exclusively caused by the generated SO₄•⁻ radical. researchgate.net The quantum yield of sulfate radical formation in these systems has been quantified, demonstrating a viable pathway for their production.

A proposed reaction sequence in a Ce(IV)/persulfate system can be summarized as follows:

Ce⁴⁺ acts on a substrate or is photolytically reduced to Ce³⁺.

The generated Ce³⁺ then activates the persulfate ion to produce a sulfate radical: Ce³⁺ + S₂O₈²⁻ → Ce⁴⁺ + SO₄•⁻ + SO₄²⁻

The regenerated Ce⁴⁺ can participate in further oxidation reactions, completing a catalytic cycle.

The effectiveness of this process hinges on factors like pH, reactant concentrations, and the presence of other species in the solution. researchgate.net While hydroxyl radicals (•OH) are also generated in many AOPs, sulfate radicals offer advantages such as a longer half-life and higher efficiency in a wider pH range, making cerium-activated systems a subject of ongoing research for water treatment and chemical degradation processes. rsc.orgnih.gov

Materials Science Applications (excluding biological/medical implants)

The unique redox chemistry of the Ce⁴⁺/Ce³⁺ couple is leveraged extensively in materials science for a variety of non-clinical applications, ranging from protective coatings to advanced energy systems.

Integration into Functional Coatings and Hybrid Materials

Cerium compounds, derived from precursors like cerium(IV) sulfate, are key components in the development of advanced functional coatings and hybrid materials. researchgate.net These materials are prized for a range of properties including UV shielding, wear resistance, and superhydrophobicity. researchgate.net

Cerium(IV) oxide (CeO₂), or ceria, is a common form integrated into these materials. It can be synthesized as nanoparticles from cerium(IV) sulfate and incorporated into various matrices. sigmaaldrich.com For instance, ceria nanoparticles are used to create UV-shielding coatings due to their strong absorption in the UV spectrum.

Hybrid materials combining ceria with other nanomaterials have shown enhanced functionalities. A notable example is the development of multi-layer nanomaterials that combine reduced graphene oxide (rGO), silver nanoparticles (Ag), and cerium oxide (CeO₂). thehindu.com In such composites, the ceria layer can serve two critical functions: it enhances charge transfer, which is beneficial for sensing applications, and it acts as a protective barrier, shielding the more reactive components like silver from environmental degradation. thehindu.com

The synthesis of these materials often involves techniques like sol-gel processes, physical vapor deposition, or simple layer-by-layer drop-casting. researchgate.netthehindu.comnih.gov The resulting coatings and materials find use in protecting sensitive equipment, in optical devices, and as catalysts. researchgate.netresearchgate.net

Corrosion Inhibition Mechanisms via Cerium(IV) Species

Cerium(IV) species are at the forefront of developing environmentally friendly alternatives to traditional chromate-based corrosion inhibitors. researchgate.netbattelle.org The primary application is in protective coatings for metals, particularly aluminum and magnesium alloys. rsc.orgrsc.orgresearchgate.net

The corrosion inhibition mechanism is multifaceted and relies on the redox activity of cerium. The key steps are:

Reduction at Cathodic Sites : In an aerated, neutral solution, corrosion begins with the oxygen reduction reaction at cathodic sites on the metal surface. Cerium(IV) ions in the coating migrate to these sites. rsc.org

Formation of Protective Film : At these sites, Ce⁴⁺ is reduced to Ce³⁺. rsc.orgrsc.org This reduction, coupled with a local increase in pH from the oxygen reduction reaction, causes the precipitation of insoluble cerium(III) oxides and/or hydroxides (e.g., Ce₂O₃, Ce(OH)₃). rsc.org

A synergistic effect is often observed when Ce⁴⁺ is combined with organic inhibitors. rsc.orgrsc.org In these systems, it is proposed that the organic compound enhances the reduction rate of Ce⁴⁺ to Ce³⁺, accelerating the formation of the protective passive film. rsc.org X-ray Photoelectron Spectroscopy (XPS) studies have confirmed the reduction of Ce⁴⁺ to Ce³⁺ as a crucial step in the protection mechanism for aluminum alloys. rsc.orgrsc.org

Inhibitor SystemSubstrateKey FindingReference
Ce⁴⁺ and MelamineAA2024 Aluminum AlloySynergistic effect observed; combination acts as a cathodic inhibitor, significantly enhancing protection. The organic compound enhances the reduction of Ce⁴⁺ to Ce³⁺. rsc.orgrsc.org
Cerium-based conversion coating (CeCC)Mg-4wt.%Y AlloyEffectively reduces corrosion rate by ~50-70%. The coating consists of hydrated oxides of Ce(IV) and other species. researchgate.net
CeO₂/Ce₂O₃ AdditiveSteel and AluminumThe redox vacillation of the mixed oxide provides electrons to the metal surface, passivating anodic dissolution. battelle.org

Development of Cerium-Based Materials for Energy Conversion and Storage Systems (e.g., fuel cells, flow batteries)

The reversible Ce⁴⁺/Ce³⁺ redox couple is central to the application of cerium-based materials in energy conversion and storage technologies.

Fuel Cells In proton-exchange membrane (PEM) fuel cells, a major cause of degradation is the formation of free radicals (like hydroxyl and superoxide radicals) that attack the polymer membrane. nih.gov Ceria (CeO₂) nanoparticles, which can be synthesized from cerium(IV) sulfate, are incorporated into the membrane as radical scavengers. nih.govstanfordmaterials.com The mechanism relies on the ability of cerium to cycle between its +3 and +4 oxidation states, allowing it to neutralize these damaging radicals. nih.govnih.gov

Scavenging Reaction: Ce³⁺ + •OH + H⁺ → Ce⁴⁺ + H₂O

Regeneration Reaction: 2Ce⁴⁺ + H₂O₂ → 2Ce³⁺ + O₂ + 2H⁺

This redox cycling extends the lifetime and durability of the fuel cell membrane. nih.gov Research has shown that hybrid membranes containing ceria synthesized from cerium(IV) sulfate can exhibit significantly higher peak power densities compared to unmodified membranes. nih.gov

Flow Batteries Redox flow batteries (RFBs) store energy in liquid electrolytes. The zinc-cerium RFB is a notable system that utilizes the Ce(III)/Ce(IV) redox reaction at the positive electrode. wikipedia.org This system boasts a high cell voltage (up to 2.43 V) due to the high standard electrode potential of the cerium couple (+1.44 V vs. SHE in sulfuric acid). wikipedia.org

Positive Electrode (Charge): Ce³⁺ → Ce⁴⁺ + e⁻

Positive Electrode (Discharge): Ce⁴⁺ + e⁻ → Ce³⁺

ApplicationCerium Compound RoleKey AdvantageChallengeReference
PEM Fuel CellsCeria (CeO₂) nanoparticles as radical scavengers in the membrane.Increases membrane durability and cell lifetime by neutralizing free radicals via the Ce³⁺/Ce⁴⁺ redox cycle.Potential migration of cerium ions out of the membrane over time. nih.govnih.govresearchgate.net
Zinc-Cerium Flow BatteryCe³⁺/Ce⁴⁺ redox couple as the positive electrolyte (catholyte).High cell voltage (~2.43 V) and high energy density.Slow charge transfer kinetics in sulfuric acid due to structural rearrangement of cerium-sulfate complexes. wikipedia.orginnovationnewsnetwork.comnih.gov
Cerium-Iron Flow BatteryCe³⁺/Ce⁴⁺ redox couple as the catholyte.High redox potential, low cost, and high abundance of cerium.Sluggish kinetics and corrosion of standard carbon felt electrodes. researchgate.net

Advanced Analytical Methodologies for Cerium Iv Sulfate Systems

Spectrophotometric and Spectrofluorimetric Method Development

Spectrophotometry and spectrofluorimetry are mainstays in the analytical chemist's toolkit for ion detection, owing to their sensitivity and the relative accessibility of the instrumentation. ias.ac.in The development of these methods for cerium(IV) hinges on the design of specific molecular probes, or chemosensors, that elicit a measurable optical response upon interaction with the ion.

The design of effective chemosensors for cerium(IV) often leverages its strong oxidizing capabilities. tandfonline.com A significant portion of these sensors are organic molecules that undergo a distinct color or fluorescence change upon oxidation by Ce(IV). tandfonline.com

Researchers have synthesized a variety of chemosensors, including:

Phenothiazine (B1677639) derivatives: Compounds like propionyl promazine (B1679182) phosphate (B84403) (PPP) form a colored radical cation in the presence of Ce(IV) in an acidic medium. nih.gov

o-Phenylenediamine (B120857) (OPD): This compound reacts with Ce(IV) to produce an orange-red colored product, which can be used for spectrophotometric determination. ias.ac.in

Cascade reaction systems: A novel approach involves a "switch-on" fluorescent sensor where Ce(IV) ions oxidize β-naphthol. The resulting product then condenses with o-phenylenediamine to generate a highly fluorescent molecule, benzo[a]phenazine. nih.gov

Metal-Organic Frameworks (MOFs): Europium-based MOFs have been designed as ratiometric fluorescent sensors. These structures exhibit dual emission peaks that respond differently to the presence of cerium ions, allowing for more precise measurements. nih.gov

Aggregation-Induced Emission (AIE) Probes: Certain molecules are non-luminescent in solution but become highly emissive when they aggregate. This AIE phenomenon has been harnessed to create "turn-on" fluorescent sensors for cerium ions. epa.gov

The synthesis of these sensors involves deliberate chemical design to ensure high affinity and specific reactivity towards cerium(IV), often incorporating functional groups that are readily oxidized or that can form stable complexes.

The generation of an optical signal in these sensor systems is governed by several key mechanisms:

Oxidative Coupling/Cyclization: The most prevalent mechanism involves the Ce(IV)-induced oxidation of the sensor molecule. tandfonline.com For instance, with o-phenylenediamine, Ce(IV) facilitates an oxidative coupling that results in a colored product. ias.ac.in Similarly, some chemodosimeters are based on the oxidative cyclization of molecules like thiosemicarbazide (B42300) to produce a fluorescent product. researchgate.net

Radical Cation Formation: As seen with phenothiazine derivatives, the one-electron oxidation by Ce(IV) can generate a stable, intensely colored radical cation. nih.gov

Fluorescence Quenching/Enhancement: The interaction with cerium ions can either quench (turn-off) or enhance (turn-on) the fluorescence of a probe.

Quenching: Mechanisms like the inner filter effect (IFE) and photoinduced electron transfer (PET) can lead to fluorescence quenching. nih.gov In IFE, the analyte absorbs the excitation or emission light of the fluorophore.

Enhancement: "Turn-on" sensors are often preferred for their lower background signal. This can be achieved through reactions that create a new fluorescent species, as in the cascade reaction involving β-naphthol and OPD, or through mechanisms like aggregation-induced emission. nih.govepa.gov

Ratiometric Sensing: In ratiometric sensors, such as the Eu-MOF, the presence of cerium ions causes a simultaneous quenching of one emission peak and enhancement of another. nih.gov The ratio of the two intensities provides a built-in correction for environmental and instrumental variations, leading to more accurate detection.

Achieving high sensitivity and selectivity is paramount for the practical application of these analytical methods. Optimization involves several factors:

Reaction Conditions: Parameters such as pH, solvent, reaction time, and temperature are meticulously optimized. For example, the reaction between Ce(IV) and o-phenylenediamine shows maximum absorbance in 1 M to 3 M sulfuric acid. ias.ac.in

Reagent Concentration: The concentration of the chemosensor is optimized to ensure a maximum and stable signal. ias.ac.in

Selectivity: A crucial aspect is ensuring the sensor responds specifically to Ce(IV) and not to other interfering ions that may be present in the sample. The selectivity of proposed methods is often tested against a wide range of common cations and anions. ias.ac.innii.ac.jp

Detection Limit (LOD): The LOD is a key performance metric, representing the lowest concentration of an analyte that can be reliably detected. Advanced sensor designs have pushed detection limits into the nanomolar (nM) range. nih.gov For instance, a ratiometric fluorescent sensor based on a europium-organic framework achieved a detection limit of 16 nM for cerium ions. nih.gov

Table 1: Comparison of Spectrophotometric and Spectrofluorimetric Methods for Cerium(IV) Detection

Method/SensorPrincipleDetection Limit (LOD)Linear RangeWavelength (nm)Reference
Propionyl promazine phosphate (PPP)Colorimetric (Radical Cation)-1-11 µg/mL513 nih.gov
o-Phenylenediamine (OPD)Colorimetric (Oxidative Coupling)0.5 ppm7-500 ppm470 ias.ac.in
1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (PMBP)Colorimetric (Complexation)~2 µg/cm³Up to 800 µg/5mL490 nii.ac.jp
Cascade Reaction (BNO + OPD)Fluorimetric (Turn-on)--- nih.gov
Europium-MOFRatiometric Fluorescence16 nM0.05-15 µM420 (Enhance), 620 (Quench) nih.gov

Electrochemical Analytical Techniques

Electrochemical methods offer a powerful alternative for the analysis of cerium(IV) sulfate (B86663) systems, providing high sensitivity, rapid analysis, and the potential for miniaturization and in-field measurements. nih.govnih.gov These techniques are based on measuring the potential or current generated by the redox reaction of cerium ions at an electrode surface.

Voltammetry, particularly stripping voltammetry, is a widely used technique for determining trace amounts of metal ions, including cerium. nih.gov The core principle involves two steps: an accumulation (preconcentration) step, followed by a stripping (measurement) step.

Adsorptive Stripping Voltammetry (AdSV): This is the most common voltammetric method for lanthanides. nih.gov It involves the accumulation of a cerium complex onto the working electrode surface. For instance, Ce(III) can be determined after forming a complex with agents like Alizarin S. nih.gov The adsorbed complex is then electrochemically reduced or oxidized during the stripping step, generating a current proportional to its concentration.

Cyclic Voltammetry (CV): CV is used to study the electrochemical behavior of the Ce(IV)/Ce(III) redox couple. researchgate.netresearchgate.net By scanning the potential and observing the resulting current, researchers can determine kinetic parameters like diffusion coefficients and electron transfer rate constants. researchgate.net The redox potential of the cerium couple can be significantly influenced by complexing agents, which is a key factor in developing selective sensors. researchgate.net

Differential Pulse Voltammetry (DPV): DPV is a highly sensitive technique often used for quantification. It offers better resolution and lower detection limits compared to CV by minimizing the background charging current. rsc.org

These methods are crucial for speciation analysis, as they can distinguish between the Ce(IV) and Ce(III) oxidation states based on their distinct electrochemical potentials.

To improve the sensitivity, selectivity, and stability of electrochemical sensors, the surface of the working electrode is often modified with various materials. rsc.orgmdpi.com Standard electrodes like glassy carbon electrodes (GCE) or carbon paste electrodes (CPE) can have limitations such as poor surface kinetics. mdpi.com

Key modification strategies include:

Nanomaterials: Nanoparticles, nanofibers, and nanotubes offer a high surface-area-to-volume ratio, which enhances the accumulation of the analyte and facilitates faster electron transfer. mdpi.commdpi.com

Cerium Oxide (CeO₂) Nanoparticles: Electrodes modified with CeO₂ nanoparticles have shown improved performance due to the unique electronic structure and redox activity of the Ce³⁺/Ce⁴⁺ couple within the nanoparticle lattice. mdpi.com They have been used in sensors for various analytes. mdpi.comiapchem.org

Graphene and Carbon Nanotubes: These materials provide high electrical conductivity and a large surface area. rsc.orgresearchgate.net A graphene nanobud-modified carbon felt electrode was developed for the sensitive detection of Ce³⁺. rsc.org

Hybrid Nanocomposites: Combining different nanomaterials can create synergistic effects. For example, a cerium tungstate (B81510) (CeW₂O₉) nanosheet modified GCE showed superior electrocatalytic activity. researchgate.netelsevierpure.com Similarly, AgNPs@CeO₂/Nafion nanocomposites have been developed for detecting other metal ions, demonstrating the versatility of cerium-based nanomaterials. mdpi.com

Polymers and Binders: Thin layers of polymers like Nafion can be used to improve the adhesion and stability of the nanomaterial modifier on the electrode surface, preventing leaching while allowing transport of the target ions and electrons. nih.gov

These modifications lead to a significant increase in the effective surface area of the electrode, lower the potential required for the redox reaction, and ultimately result in lower detection limits and more robust sensors. rsc.orgmdpi.com

Table 2: Examples of Modified Electrodes for Cerium Detection

Electrode ModifierBase ElectrodeTechniqueAnalyteDetection Limit (LOD)Reference
Graphene Nanobuds (GNB)Carbon Felt (CF)DPV, CVCe³⁺~2.60 µM rsc.org
Multi-Walled Carbon Nanotubes (MWCNTs)Screen-Printed Carbon (SPCE)Stripping VoltammetryCe(III)- nih.gov
Cerium Tungstate (CeW₂O₉) NanosheetsGlassy Carbon (GCE)CV, AmperometryNitrite (as an example of Ce-material sensor)8 nM elsevierpure.com
Basic Red 9 Dye Functionalised GO-MMTPlatinum (Pt)CV, SWVCe³⁺1.232 x 10⁻⁹ M (CV) researchgate.net

Chromatographic and Separation Science Approaches

Chromatographic and other separation techniques are fundamental in the analysis of cerium-containing systems, enabling the isolation of cerium from complex matrices and the separation of its different species. These methods are crucial for accurate quantification and speciation studies, overcoming interferences from other elements, particularly other rare earth elements (REEs) that share similar chemical properties.

Ion Exchange and Solvent Extraction for Cerium Isolation and Preconcentration

Ion exchange and solvent extraction are powerful hydrometallurgical techniques widely employed for the selective separation and preconcentration of cerium from various, often complex, sample matrices. wikipedia.orgresearchgate.net The principle of these methods relies on the differential distribution of ions between two immiscible phases—a liquid and a solid (ion exchange) or two liquids (solvent extraction). youtube.com The unique ability of cerium to exist in both the +3 and +4 oxidation states is often exploited to achieve high selectivity, as Ce(IV) exhibits different chemical behavior compared to the typically trivalent lanthanides. wikipedia.orgscirp.org

Solvent Extraction: This technique, also known as liquid-liquid extraction, involves separating components of a mixture based on their relative solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. longdom.org For cerium separation, an aqueous solution containing the rare earth elements is mixed with an organic solvent containing an extractant. wikipedia.org The choice of extractant and the control of aqueous phase parameters, such as pH and the presence of complexing or oxidizing agents, are critical.

Research has shown that oxidizing Ce(III) to Ce(IV) significantly enhances its extraction into the organic phase, allowing for its effective separation from other trivalent REEs. scirp.orglongdom.org Cationic extractants like 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC88A) and Di-2-ethylhexyl phosphoric acid (D2EHPA) have proven effective, particularly in a nitric acid medium. researchgate.netscirp.org For instance, using P507 or D2EHPA with a mixture of potassium persulfate and silver chloride as oxidizing agents has yielded over 99% cerium extraction with greater than 99% purity. scirp.org

Table 1: Selected Solvent Extraction Systems for Cerium Separation

ExtractantAqueous MediumKey FindingReference
P507 or D2EHPANitric Acid with K₂S₂O₈/AgCl oxidantAchieved over 99% cerium extraction and purity by oxidizing Ce(III) to Ce(IV). scirp.org
PC88ANitric Acid, Hydrochloric AcidHigher extraction was observed in chloride and nitrate (B79036) media compared to sulfate media. researchgate.net
Tri-n-butylphosphateNitrate solutionStrength of complexes and solubility in the organic phase increases as the ionic radius of the lanthanide decreases. wikipedia.org

Ion-Exchange Chromatography: This method separates ions based on their affinity for an ion-exchange resin. The resin is a solid support with charged functional groups to which ions in the mobile phase can bind. For cerium separation, cation-exchange resins are commonly used. researchgate.net The separation of rare earth elements, including cerium, by ion-exchange chromatography relies on the subtle differences in their ionic radii, which affects the stability of the complexes they form with eluting agents. wikipedia.org

Eluents containing complexing agents, such as α-hydroxyisobutyric acid (α-HIBA), are used to selectively remove the bound metal ions from the column. rsc.org By carefully controlling the pH and concentration of the eluent, a sequential separation of the rare earth elements can be achieved. researchgate.netrsc.org For example, a three-stage chromatographic procedure using α-HIBA has been developed for the successful separation of cerium and neodymium from geological samples for high-precision isotope analysis. rsc.org Ion exchange has also been used to upgrade cerium concentrate to a purity of 99.99%. researchgate.net

Chromatographic Separation of Cerium Species

Beyond simple isolation, chromatography is essential for separating different forms of cerium, such as its various oxidation states or isotopic species.

Extraction Chromatography: This technique combines the selectivity of solvent extraction with the convenience of a chromatographic column setup. niscpr.res.in A stationary phase, often a hydrophobic solid like silica (B1680970) gel, is coated with an organic extractant. niscpr.res.in A 1989 study demonstrated the separation of Ce(IV) from numerous other metal ions, including most rare earth elements, using a column of silica gel impregnated with a high molecular weight carboxylic acid (SRS-100). niscpr.res.in The cerium was retained on the column at a pH of 4.8 and could be subsequently eluted with mineral acids. niscpr.res.in

Displacement Chromatography: This is a powerful technique used for preparative-scale separations, including isotope separation. In this method, a displacer solution, which has a higher affinity for the stationary phase than any of the components in the sample mixture, is used to push the sample components through the column. This results in the formation of distinct, adjacent bands of the separated components. This technique has been successfully applied to the fractionation of cerium isotopes, using a cation-exchange resin and a malate (B86768) complex as the eluent. researchgate.net

Gas-Liquid Chromatography (GLC): While less common for metals, GLC methods have been developed for the separation of the cerium group lanthanides. This involves converting the metals into volatile complexes. One reported method involves the synergistic extraction of lanthanides with a polyfluorinated β-diketone and di-n-butylsulfoxide to form volatile complexes, RE(FHD)₃·2DBSO, which can then be separated and quantified by GLC. nih.gov

High-Performance Liquid Chromatography (HPLC): Modern HPLC techniques offer rapid and efficient separation of cerium species. A mixed-mode HPLC method has been developed for the analysis of cerium(III) nitrate. This method uses a column with both anion-exchange and cation-exchange properties, allowing for retention and separation based on complex interactions with the stationary phase. sielc.com

Table 2: Examples of Chromatographic Methods for Cerium Separation

TechniqueStationary PhaseMobile Phase / EluentApplicationReference
Extraction ChromatographySilica gel with SRS-100 (carboxylic acid)Acetate (B1210297) buffer (for loading); Mineral acids (for elution)Separation of Ce(IV) from multicomponent mixtures. niscpr.res.in
Ion-Exchange ChromatographyCation-exchange resinα-hydroxyisobutyric acid (α-HIBA)Sequential separation of Ce and Nd for isotope analysis. rsc.org
Gas-Liquid Chromatography(Not specified)(Complexes made volatile)Separation and quantification of cerium group lanthanides. nih.gov
Mixed-Mode HPLCNewcrom AH (mixed-mode)Water, Acetonitrile, and Ammonium (B1175870) FormateAnalysis of Cerium(III) Nitrate. sielc.com

Atomic Spectrometric Methods for Elemental Analysis of Cerium

Atomic spectrometry encompasses a group of techniques used to determine the elemental composition of a sample by measuring the electromagnetic radiation absorbed or emitted by its atoms. taylorandfrancis.com These methods are renowned for their high sensitivity and selectivity, making them indispensable for the trace and ultra-trace analysis of cerium in various matrices.

Inductively Coupled Plasma – Atomic Emission Spectrometry (ICP-AES)

Inductively Coupled Plasma – Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES), is a robust and widely used analytical technique for detecting chemical elements. wikipedia.org The method involves introducing a sample, typically as an aqueous aerosol, into a high-temperature argon plasma (6,000 to 10,000 K). wikipedia.orgshimadzu.com The intense heat of the plasma excites the atoms and ions of the elements within the sample, causing them to emit light at characteristic wavelengths. wikipedia.org The intensity of the emitted light at a specific wavelength is directly proportional to the concentration of that element in the sample. wikipedia.orgshimadzu.com

ICP-AES offers several advantages for cerium analysis, including high sensitivity, a wide linear dynamic range, and the ability to perform multi-element analysis simultaneously or sequentially. whitman.eduosti.gov This makes it particularly efficient for analyzing complex samples containing multiple elements of interest, such as in the characterization of nuclear waste solutions or mineral processing streams. wikipedia.orgosti.gov The technique is suitable for nearly all elements, including refractory elements, and is less prone to chemical interferences than flame-based atomic absorption methods due to the high temperature of the plasma. shimadzu.comwhitman.edu

Table 3: Key Features of ICP-AES for Cerium Analysis

ParameterDescriptionReference
PrincipleMeasures the emission of photons from atoms and ions excited in a high-temperature argon plasma. taylorandfrancis.comwikipedia.org
Plasma Temperature6,000 - 10,000 K, which ensures efficient atomization and excitation, minimizing chemical interferences. wikipedia.org
Sample IntroductionTypically as a liquid aerosol, generated by a nebulizer and spray chamber. shimadzu.com
AdvantagesHigh throughput, multi-element capability, good sensitivity, and robustness for complex matrices. wikipedia.orgshimadzu.comwhitman.edu
ApplicationsDetermination of metals in wine, arsenic in food, analysis of nuclear fission products, and mineral processing. wikipedia.orgosti.gov

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) is an exceptionally powerful and sensitive technique for elemental and isotopic analysis. researchgate.net Like ICP-AES, it utilizes an argon plasma to ionize the atoms in a sample. However, instead of measuring emitted photons, ICP-MS separates and measures the resulting ions based on their mass-to-charge ratio using a mass spectrometer. ceriumlabs.com

This approach provides significantly lower detection limits than ICP-AES, often in the parts-per-trillion (ppt) or even sub-ppt range, making it the preferred method for ultra-trace analysis. researchgate.netceriumlabs.com The high sensitivity of ICP-MS is crucial for applications such as determining trace contaminants in high-purity materials or environmental samples where cerium concentrations may be very low. researchgate.net

A key aspect of optimizing ICP-MS performance, especially for samples with complex matrices, is ensuring the plasma is robust enough to decompose the sample matrix and efficiently ionize the analyte. spectroscopyonline.com The cerium oxide to cerium ion ratio (CeO/Ce) is a widely used diagnostic tool to assess plasma robustness; a low ratio indicates efficient plasma conditions that minimize the formation of polyatomic interferences. spectroscopyonline.com

Furthermore, ICP-MS is the premier technique for isotopic analysis. Multi-Collector ICP-MS (MC-ICP-MS) allows for the high-precision measurement of isotope ratios, which is essential for geological and environmental tracer studies involving stable cerium isotopes. rsc.org This capability, combined with pre-separation of cerium using chromatographic methods, enables advanced geochemical and environmental research. rsc.org

Table 4: Performance Characteristics of ICP-MS in Cerium Analysis

FeatureDescriptionRelevance to Cerium AnalysisReference
Detection LimitsExtremely low, capable of measuring sub-parts-per-trillion (ppt) concentrations.Ideal for trace contaminant analysis in high-purity materials and environmental samples. researchgate.netceriumlabs.com
PrincipleIons generated in an argon plasma are separated by a mass spectrometer based on their mass-to-charge ratio.Provides elemental identification with high specificity. ceriumlabs.com
Isotopic AnalysisCapable of high-precision measurement of isotope ratios (e.g., using MC-ICP-MS).Enables the use of stable Ce isotopes as tracers in geological and environmental processes. rsc.org
Plasma OptimizationThe CeO/Ce ratio is a key metric used to tune the plasma for robustness and minimize oxide interferences.Ensures accurate analysis in complex matrices. spectroscopyonline.com
ApplicationsQuality control of pure CeO₂, analysis of geological materials, determination of trace metals in ultrapure water. rsc.orgresearchgate.netceriumlabs.com

Q & A

Q. What role do cerium(IV) sulfate complexes play in chemiluminescence-based detection of organic pollutants?

  • Methodological Answer : In reversed micellar media (e.g., CTAC/1-hexanol), Ce(IV) oxidizes rhodamine B, generating chemiluminescence at 585 nm. Signal enhancement (10–100×) is achieved by optimizing surfactant concentration and Ce(IV)/H₂SO₄ ratios, enabling nanomolar detection of aromatic compounds .

Q. How does cerium(IV) sulfate contribute to environmental remediation strategies, particularly in NOx reduction?

  • Methodological Answer : CeO₂ nanoparticles synthesized from cerium(IV) sulfate precursors exhibit oxygen vacancy-rich surfaces, facilitating NOx adsorption and catalytic reduction. In situ DRIFTS studies identify nitrite and nitrate intermediates, with sulfate residues enhancing thermal stability up to 400°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.